molecular formula C20H25FN2O3 B11193538 1-(2,5-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol

1-(2,5-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol

Cat. No.: B11193538
M. Wt: 360.4 g/mol
InChI Key: JGBNPKAFFIFJLS-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a synthetic organic compound that belongs to the class of phenylpiperazines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves the following steps:

    Formation of the phenylpiperazine core: This can be achieved by reacting 2,5-dimethoxyphenylamine with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the ethan-1-ol group: The resulting intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with various molecular targets, including:

    Receptors: It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHOXYPHENYL)-2-(PIPERAZIN-1-YL)ETHAN-1-OL: Lacks the fluorophenyl group.

    1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

1-(2,5-DIMETHOXYPHENYL)-2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to the presence of both methoxy and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C20H25FN2O3/c1-25-15-7-8-20(26-2)16(13-15)19(24)14-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21/h3-8,13,19,24H,9-12,14H2,1-2H3

InChI Key

JGBNPKAFFIFJLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC=CC=C3F)O

Origin of Product

United States

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